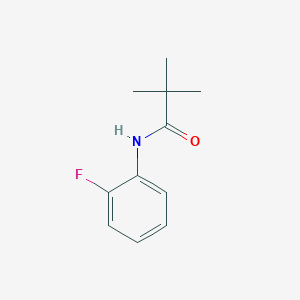
Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” is not provided in the sources .Chemical Reactions Analysis
The chemical reactions involving “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not specified in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. The specific physical and chemical properties of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not provided in the sources .Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, which may share structural similarities with "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-", are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. The development of radioligands for PET imaging represents a significant advancement in the early detection and understanding of Alzheimer's disease, offering insights into the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique is pivotal for evaluating new antiamyloid therapies (Nordberg, 2007).
Toxicity of Organic Fluorophores in Molecular Imaging
The use of fluorophores, including those related to "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-", in in vivo cancer diagnosis through optical imaging highlights the balance between their potential toxicity and their diagnostic value. The safety of fluorophore-conjugates is essential for their application in patients, with the toxicity largely depending on the doses used in molecular imaging probes. This underscores the importance of evaluating the fluorescent characteristics and safety profiles of such compounds to identify the most effective probes for clinical use (Alford et al., 2009).
Antimicrobial Activity of Compounds
Research into compounds like "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-" also extends to their antimicrobial properties. For example, eugenol, a phenylpropene, exhibits broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This suggests that similar compounds could potentially be developed into new antimicrobial agents, particularly for treating infections resistant to current therapies (Marchese et al., 2017).
Radiative Decay Engineering in Biochemistry
The concept of Radiative Decay Engineering (RDE) involves modifying the emission of fluorophores by changing their radiative decay rates, which could be relevant for compounds like "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-". RDE has applications in enhancing the fluorescence of molecules for biochemistry and molecular biology research, potentially improving the sensitivity and specificity of fluorescence-based diagnostics and research tools (Lakowicz, 2001).
Wirkmechanismus
Target of Action
N-(2-fluorophenyl)-2,2-dimethylpropanamide is a synthetic opioid, similar to fentanyl . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
This compound acts as an agonist at the opioid receptors, binding to these receptors and activating them . This activation results in a decrease in the perception of pain and can also produce feelings of euphoria .
Biochemical Pathways
The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be inferred that it has similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl and its analogs are typically well-absorbed and widely distributed throughout the body. They are metabolized primarily in the liver and excreted in urine .
Result of Action
The activation of opioid receptors by N-(2-fluorophenyl)-2,2-dimethylpropanamide results in a decrease in the perception of pain, producing analgesic effects . It can also lead to adverse effects such as respiratory depression, sedation, and dependence . In severe cases, it can lead to coma and death .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOBCLYQSWHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336372 | |
| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
CAS RN |
88288-07-7 | |
| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



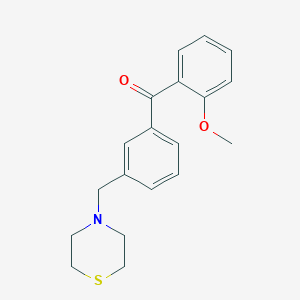
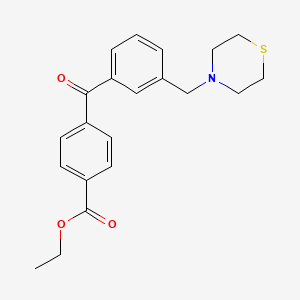



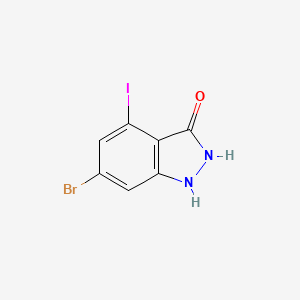

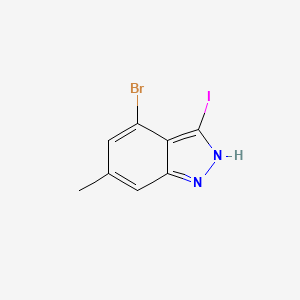
![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)
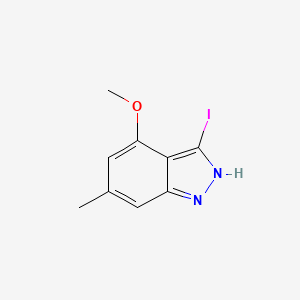
![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)